2-Methoxy-5-methylbenzamide
CAS No.:
Cat. No.: VC14401405
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-methoxy-5-methylbenzamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) |
| Standard InChI Key | BHEOXONUMRQMIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(=O)N |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The IUPAC name, 2-methoxy-5-methylbenzamide, reflects its substitution pattern: a methoxy (-OCH) group at position 2 and a methyl (-CH) group at position 5 on the benzene ring, with an amide (-CONH) functional group . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.19 g/mol | |
| LogP (Partition Coefficient) | 1.18 | |
| Polar Surface Area | 52 Ų | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 |
Spectral Data
Synthesis and Manufacturing
Bromination-Cyanation-Hydrolysis (CN111100042B)
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Bromination: 4-Methoxybenzenesulfonamide reacts with bromine and iron powder in dichloromethane at 60°C for 6 hours to yield 3-bromo-4-methoxybenzenesulfonamide (99.27% purity) .
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Cyanation: The brominated intermediate undergoes cyanation with cuprous cyanide in dimethylformamide (DMF) at 120°C for 12 hours to form 3-cyano-4-methoxybenzenesulfonamide .
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Esterification and Hydrolysis: Treatment with methanol and HCl gas forms methyl 2-methoxy-5-sulfamoylbenzoate, followed by NaOH hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid (90.5% yield) .
Direct Aminosulfination (CN105439915A)
2-Methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate and cuprous bromide in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, achieving a 96.55% yield of methyl 2-methoxy-5-sulfamoylbenzoate .
Applications in Research and Industry
Pharmaceutical Intermediate
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Antipsychotics: Key precursor in synthesizing Sulpiride and Levosulpiride, drugs used to treat gastrointestinal disorders and schizophrenia .
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Sigma-2 Receptor Probes: Radiolabeled analogs (e.g., [H]RHM-1) exhibit high affinity for sigma-2 receptors (K = 0.66 nM), aiding neuropharmacological studies .
Organic Chemistry Building Block
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Peptidomimetics: Serves as a scaffold for designing enzyme inhibitors and receptor ligands .
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Cross-Coupling Reactions: Used in Ullmann and Buchwald-Hartwig reactions to introduce methoxy-methylbenzamide motifs .
Pharmacological and Toxicological Profile
Mechanism of Action
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Receptor Binding: Modulates sigma-2 receptors, influencing cell proliferation and apoptosis .
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Enzyme Inhibition: Demonstrates inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) in preclinical models.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromination-Cyanation | 90.5 | 99.51 | High-purity final product |
| Direct Aminosulfination | 96.55 | 99.66 | Shorter reaction time |
Future Directions
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